molecular formula C5H3N3O B13129617 6-Oxo-1,6-dihydropyrazine-2-carbonitrile

6-Oxo-1,6-dihydropyrazine-2-carbonitrile

Katalognummer: B13129617
Molekulargewicht: 121.10 g/mol
InChI-Schlüssel: UXVJNSFBGOCALV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-1,6-dihydropyrazine-2-carbonitrile is a heterocyclic organic compound characterized by a pyrazine ring with a keto group at the 6-position and a nitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with glyoxal in the presence of a base, leading to the formation of the desired pyrazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-1,6-dihydropyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-Oxo-1,6-dihydropyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Oxo-1,6-dihydropyrazine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: Contains a fluorine atom, which can alter its chemical and biological properties.

Uniqueness

6-Oxo-1,6-dihydropyrazine-2-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both a keto and nitrile group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C5H3N3O

Molekulargewicht

121.10 g/mol

IUPAC-Name

6-oxo-1H-pyrazine-2-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-3-5(9)8-4/h2-3H,(H,8,9)

InChI-Schlüssel

UXVJNSFBGOCALV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)C=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.